molecular formula C14H20N2O6 B2842314 1,2-Dibutoxy-4,5-dinitrobenzene CAS No. 20367-37-7

1,2-Dibutoxy-4,5-dinitrobenzene

Cat. No.: B2842314
CAS No.: 20367-37-7
M. Wt: 312.322
InChI Key: NETYSAHPGMQPJV-UHFFFAOYSA-N
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Description

1,2-Dibutoxy-4,5-dinitrobenzene is an organic compound with the molecular formula C14H20N2O6 It is a derivative of benzene, where two butoxy groups and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibutoxy-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dibutoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibutoxy-4,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibutoxy-4,5-dinitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dibutoxy-4,5-dinitrobenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the antioxidant response element (ARE) pathway by upregulating the expression of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2). This leads to the activation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play a role in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibutoxy-4,5-dinitrobenzene is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

1,2-dibutoxy-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETYSAHPGMQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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